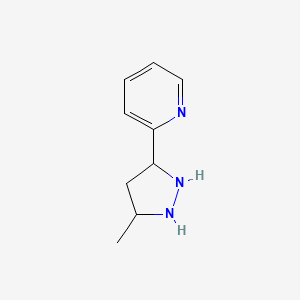
N-Acetylmuramic acid-azide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylmuramic acid-azide is a derivative of N-acetylmuramic acid, a key component of bacterial peptidoglycans. This compound is particularly notable for its use in bioorthogonal labeling and click chemistry, which allows for the visualization and study of bacterial cell walls .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetylmuramic acid-azide typically involves the modification of N-acetylmuramic acidThe reaction conditions often involve the use of azide salts and appropriate solvents to facilitate the substitution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would involve optimizing reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
N-acetylmuramic acid-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry: The azide group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition reactions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the cycloaddition of azides and alkynes.
Azide Salts: Utilized in the initial synthesis of this compound.
Major Products
科学的研究の応用
N-acetylmuramic acid-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the study of bacterial cell wall dynamics and peptidoglycan biosynthesis.
Industry: Utilized in the production of fluorescently labeled peptidoglycans for various analytical techniques.
作用機序
N-acetylmuramic acid-azide exerts its effects primarily through its incorporation into bacterial peptidoglycans. The azide group allows for bioorthogonal labeling, enabling the visualization of bacterial cell walls. This compound targets the peptidoglycan biosynthesis pathway, interacting with enzymes involved in the incorporation of N-acetylmuramic acid into the bacterial cell wall .
類似化合物との比較
Similar Compounds
N-acetylglucosamine: Another component of bacterial peptidoglycans, often used in similar labeling techniques.
N-acetylmuramic acid: The parent compound of N-acetylmuramic acid-azide, lacking the azide group.
Uniqueness
This compound is unique due to its azide group, which allows for specific and efficient bioorthogonal labeling through click chemistry. This makes it particularly valuable for studying bacterial cell wall dynamics and developing new diagnostic and therapeutic tools .
特性
分子式 |
C11H18N4O8 |
|---|---|
分子量 |
334.28 g/mol |
IUPAC名 |
(2R)-2-[(3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H18N4O8/c1-4(10(19)20)22-9-7(14-6(17)2-13-15-12)11(21)23-5(3-16)8(9)18/h4-5,7-9,11,16,18,21H,2-3H2,1H3,(H,14,17)(H,19,20)/t4-,5-,7-,8-,9-,11?/m1/s1 |
InChIキー |
BDRSICZLRYBNHJ-HONWWXKESA-N |
異性体SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)CN=[N+]=[N-])O)CO)O |
正規SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)




![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)




![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)

